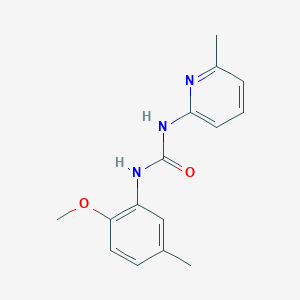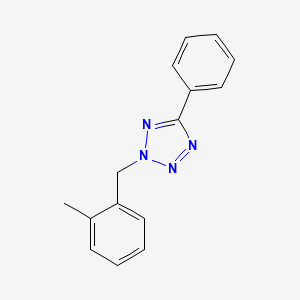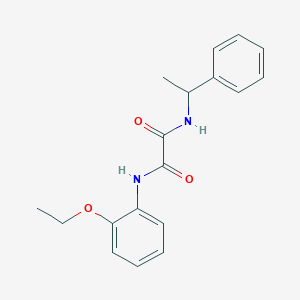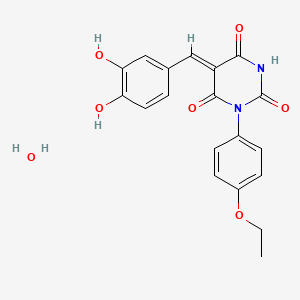
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as MMPU, is a widely studied compound in the scientific community due to its potential applications in the field of medicine. MMPU is a small molecule inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is a member of the transient receptor potential (TRP) family of cation channels. TRPM8 is expressed in a variety of tissues, including the central and peripheral nervous systems, and is involved in a range of physiological processes, such as thermosensation, pain perception, and cold-induced vasodilation.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea acts as a TRPM8 inhibitor by binding to the channel pore and blocking ion flow. TRPM8 is activated by cold temperatures and menthol, and its activation leads to the influx of calcium ions into cells, which can trigger a range of physiological responses. By inhibiting TRPM8, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can reduce the influx of calcium ions and modulate the physiological responses associated with TRPM8 activation.
Biochemical and physiological effects:
Studies have shown that N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can reduce pain perception in animal models of neuropathic pain and inflammatory pain. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis. N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to reduce the proliferation of cancer cells in vitro, although further studies are needed to determine its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its specificity for TRPM8. By selectively inhibiting TRPM8, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can be used to study the physiological processes associated with TRPM8 activation. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to be relatively stable and non-toxic, which makes it a suitable compound for use in cell culture and animal studies.
One of the limitations of using N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its relatively low potency compared to other TRPM8 inhibitors. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of more potent TRPM8 inhibitors based on the structure of N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea. Additionally, further studies are needed to determine the potential of N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea as a treatment for inflammatory diseases and cancer. Finally, the role of TRPM8 in other physiological processes, such as thermoregulation and cold-induced vasodilation, warrants further investigation.
Synthesis Methods
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-methylphenyl isocyanate with 6-methyl-2-pyridinylamine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in the field of medicine. Studies have shown that N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea can reduce pain perception in animal models of neuropathic pain and inflammatory pain. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-7-8-13(20-3)12(9-10)17-15(19)18-14-6-4-5-11(2)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBBQVJUZMFAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5399197.png)

![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)


![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide](/img/structure/B5399232.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)
![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)